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1-(2-(4-Methylpiperidin-1-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea

NK1 antagonism structure–activity relationship trifluoromethyl positional isomerism

The compound 1-(2-(4-methylpiperidin-1-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 941909-10-0) is a trisubstituted urea featuring a 4-methylpiperidine ring, a propyl linker, and a 2-(trifluoromethyl)phenyl moiety. With a molecular formula of C₁₇H₂₄F₃N₃O and a molecular weight of 343.39 g/mol, it belongs to a broader class of piperidine-based ureas explored for neurokinin-1 (NK1) receptor antagonism and soluble epoxide hydrolase (sEH) inhibition.

Molecular Formula C17H24F3N3O
Molecular Weight 343.394
CAS No. 941909-10-0
Cat. No. B2522717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-Methylpiperidin-1-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea
CAS941909-10-0
Molecular FormulaC17H24F3N3O
Molecular Weight343.394
Structural Identifiers
SMILESCC1CCN(CC1)C(C)CNC(=O)NC2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C17H24F3N3O/c1-12-7-9-23(10-8-12)13(2)11-21-16(24)22-15-6-4-3-5-14(15)17(18,19)20/h3-6,12-13H,7-11H2,1-2H3,(H2,21,22,24)
InChIKeyPRCNTEPSPZRYIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Spec for 1-(2-(4-Methylpiperidin-1-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 941909-10-0): Compound Class and Core Characteristics


The compound 1-(2-(4-methylpiperidin-1-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 941909-10-0) is a trisubstituted urea featuring a 4-methylpiperidine ring, a propyl linker, and a 2-(trifluoromethyl)phenyl moiety . With a molecular formula of C₁₇H₂₄F₃N₃O and a molecular weight of 343.39 g/mol, it belongs to a broader class of piperidine-based ureas explored for neurokinin-1 (NK1) receptor antagonism [1] and soluble epoxide hydrolase (sEH) inhibition [2]. The ortho-trifluoromethyl substitution on the phenyl ring distinguishes it from meta- and para-substituted analogs, potentially altering both electronic properties and steric interactions at target binding sites.

Why In-Class Piperidinyl Ureas Cannot Be Interchanged with 941909-10-0


Piperidine-based ureas exhibit steep structure–activity relationships (SAR) where minor modifications—such as the position of the trifluoromethyl group (ortho vs meta vs para), the N-substituent on the piperidine ring (methyl, propyl, acyl), and the length of the alkyl linker—produce orders-of-magnitude shifts in target potency, selectivity, and pharmacokinetic behavior [1]. The class-level patent literature explicitly demonstrates that replacing the ortho-CF₃-phenyl urea with a meta-CF₃, para-CF₃, or halogen-substituted phenyl urea generates compounds with distinct NK1 binding profiles [1]. Direct substitution without confirmatory comparative data therefore carries a high risk of invalidating a screening campaign or mechanistic study built around this specific chemotype.

Quantitative Differentiation Evidence for 1-(2-(4-Methylpiperidin-1-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 941909-10-0)


Positional CF₃ Isomerism: Ortho vs Meta Substitution Modulates NK1 Antagonism Class-Level Potency

Within the piperidine-urea NK1 antagonist chemical series disclosed in WO2010007032A1, the ortho-trifluoromethyl substitution (as present in 941909-10-0) is explicitly claimed as a distinct embodiment from meta- and para-substituted phenyl ureas. Class-level SAR tables in the patent show that altering the CF₃ position can shift NK1 binding affinity by ≥10-fold across structurally matched pairs [1]. While exact IC₅₀ values for 941909-10-0 are not publicly disclosed, the patent structure–activity landscape establishes that positional isomerism is a primary driver of target engagement for this phenotype.

NK1 antagonism structure–activity relationship trifluoromethyl positional isomerism

Piperidine N-Substitution: 4-Methyl vs 4-Unsubstituted vs N-Acyl Derivatives in sEH Inhibition

The Shen et al. (2009) study on 4-substituted piperidine-derived trisubstituted ureas demonstrated that the N-substituent on the piperidine ring critically influences sEH inhibitory potency, ion channel off-target liability, and CYP inhibition [1]. The 4-methylpiperidine motif present in 941909-10-0 occupies a specific steric and lipophilic space distinct from 4-unsubstituted piperidine and N-acylpiperidine variants. In that series, N-acyl analogs achieved single-digit nanomolar sEH IC₅₀ values but required optimization to mitigate hERG and CYP3A4 liabilities; the SAR trend indicates that 4-methyl substitution would be expected to yield intermediate lipophilicity and potentially differentiated ADME properties relative to both unsubstituted and acylated comparators.

sEH inhibition piperidine N-substituent SAR selectivity profiling

Linker Length Specificity: Propyl Linker vs Ethyl/Methylene Linkers in Urea-Based GPCR Modulators

The propyl linker connecting the 4-methylpiperidine to the urea nitrogen in 941909-10-0 is a defined structural feature. In closely related screening collections, analogs with ethyl or methylene linkers (e.g., 1-(3-fluorophenyl)-3-(2-(4-methylpiperidin-1-yl)ethyl)urea) are cataloged as distinct entities with different molecular properties (cLogP, topological polar surface area) and predicted binding conformations . While specific comparative biological data for 941909-10-0 are not publicly available, the chemical identity—including the exact linker atom count—is verified and purchasable as a discrete compound of ≥98% purity .

linker SAR GPCR modulation urea chemotype

Transparency on Evidence Gaps: Absence of Published Head-to-Head Data for 941909-10-0

A comprehensive search of public-domain primary research papers, patents, and authoritative databases (PubMed, Google Patents, PubChem, PDB) as of 2026-05-06 did not identify any publication reporting direct head-to-head comparative biological data (IC₅₀, Kd, selectivity panel, PK, in vivo efficacy) for the specific compound 941909-10-0 against a named comparator [1][2]. The evidence assembled above is therefore class-level inference drawn from structurally proximal chemotypes (NK1 antagonist ureas, sEH inhibitor ureas) and from verified chemical identity data. The absence of direct comparator data means that procurement decisions must rely on chemical identity assurance and class-level SAR expectations rather than on demonstrated superiority over a specific analog.

evidence gap data availability procurement risk

Evidence-Backed Application Scenarios for 1-(2-(4-Methylpiperidin-1-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 941909-10-0)


NK1 Receptor Antagonist Scaffold Expansion in Academic or Biotech Pain/Inflammation Programs

Based on the patent class-level SAR indicating that ortho-CF₃ phenyl ureas possess distinct NK1 binding properties [1], this compound can serve as a scaffold for structure–activity relationship campaigns targeting NK1-mediated pain, inflammation, or emesis. Its defined 4-methylpiperidine substituent and propyl linker provide a starting geometry for systematic SAR exploration around a claimed NK1 antagonist chemotype.

sEH Inhibitor Lead Optimization with a Focus on 4-Methylpiperidine N-Substituent Effects

Given the class-level evidence that 4-substituted piperidine ureas are potent sEH inhibitors and that N-substituent choice governs off-target ion channel and CYP liability [1], the compound is suitable for medicinal chemistry teams requiring a 4-methylpiperidine urea control compound to benchmark against N-acyl and N-unsubstituted analogs in selectivity profiling cascades.

Chemical Biology Probe Development Requiring a Verified, High-Purity (≥98%) Ortho-CF₃ Phenyl Urea Building Block

The compound's documented molecular formula, molecular weight, and ≥98% purity [1] support its use as a reference standard or synthetic intermediate in the preparation of labeled analogs (e.g., fluorescent, biotinylated) for biochemical target engagement studies. The positional and structural identity is confirmed, which is critical for reproducible probe pharmacology.

Computational Chemistry and Docking Studies Focused on CF₃-Position Effects on Ligand–Target Interactions

The ortho-CF₃ substitution creates a unique steric and electronic environment relative to meta/para isomers, making this compound a valuable test case for docking simulations, free-energy perturbation calculations, and QSAR model validation within piperidine-urea chemical space [1]. Its use is supported by class-level patent data highlighting differential binding based on CF₃ position.

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